molecular formula C13H16N2O3 B8784055 tert-Butyl (2-oxoindolin-5-yl)carbamate CAS No. 184021-62-3

tert-Butyl (2-oxoindolin-5-yl)carbamate

Cat. No.: B8784055
CAS No.: 184021-62-3
M. Wt: 248.28 g/mol
InChI Key: JSCSVSIJJQSNPH-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxoindolin-5-yl)carbamate is a carbamate derivative featuring a 2-oxoindoline scaffold substituted at the 5-position with a tert-butoxycarbonyl (Boc) group. This compound is structurally significant due to the indolinone core, a motif prevalent in pharmaceuticals and bioactive molecules, particularly kinase inhibitors and anti-cancer agents. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.

Properties

CAS No.

184021-62-3

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-(2-oxo-1,3-dihydroindol-5-yl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-4-5-10-8(6-9)7-11(16)15-10/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

JSCSVSIJJQSNPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2-oxoindolin-5-yl)carbamate with structurally related carbamate derivatives, emphasizing differences in molecular features, synthesis, and physicochemical properties.

Structural and Functional Group Variations
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
This compound Indolinone core, Boc-protected amine C₁₃H₁₆N₂O₃ 260.28 2-oxoindolin-5-yl N/A (hypothetical)
tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate Oxadiazole ring, pyridine substituent C₁₄H₁₇N₃O₃ 298 (observed [M+Na]⁺) Oxadiazole-pyridine hybrid
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate Isoindolinone core, methylene linker C₁₄H₁₈N₂O₃ 262.30 3-oxoisoindolin-5-yl
tert-Butyl (2-amino-5-fluorophenyl)carbamate Aromatic amine, fluorine substituent C₁₁H₁₅FN₂O₂ 226.25 5-fluoroaniline
tert-Butyl (5-iodopyrimidin-2-yl)carbamate Pyrimidine ring, iodine substituent C₉H₁₂IN₃O₂ 329.12 5-iodopyrimidin-2-yl

Key Observations :

  • Core Scaffolds: The indolinone (2-oxoindoline) and isoindolinone (3-oxoisoindoline) scaffolds differ in the position of the carbonyl group, influencing electronic properties and binding interactions.
  • Heterocycles like oxadiazole () or pyrimidine () introduce rigidity and π-π stacking capabilities.

Key Observations :

  • Catalysts : Acidic catalysts like HClO₄-SiO₂ () enable rapid cyclization, whereas transition metal catalysts are absent in the provided examples.
  • Protection/Deprotection : The Boc group is frequently used to protect amines, as seen in intermediates for kinase inhibitors ().
Physicochemical Properties
Compound Melting Point (°C) Solubility (Inference) Stability Evidence ID
tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate 85–87 Likely polar (due to oxadiazole) Stable under inert conditions
tert-Butyl (2-chlorothiazol-5-yl)carbamate Not reported Moderate (chlorothiazole enhances lipophilicity) Sensitive to hydrolysis
tert-Butyl 5-aminoisoindoline-2-carboxylate Oxalate Not reported High (oxalate salt form) Stable as salt

Key Observations :

  • Melting Points : Higher melting points (e.g., 85–87°C in ) correlate with crystalline structures stabilized by hydrogen bonding.
  • Solubility : Polar groups (e.g., oxadiazole) improve aqueous solubility, while halogenated aromatics () enhance lipid membrane permeability.

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